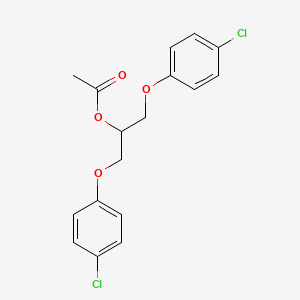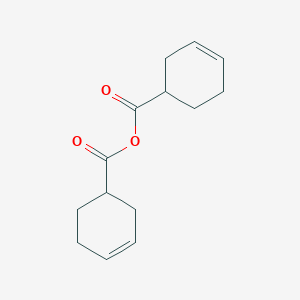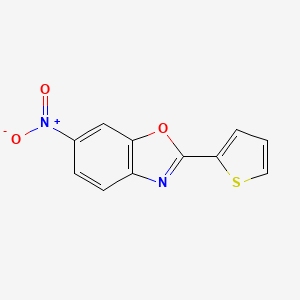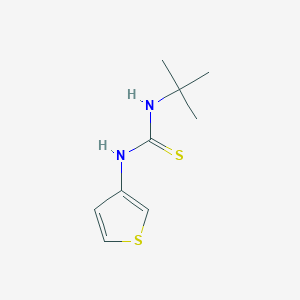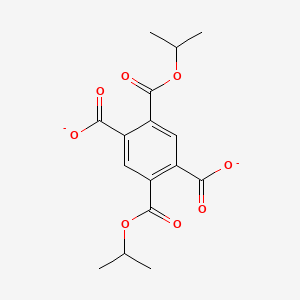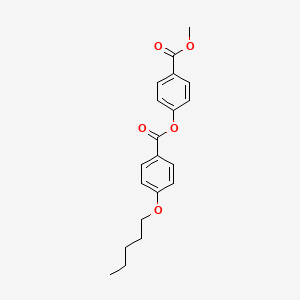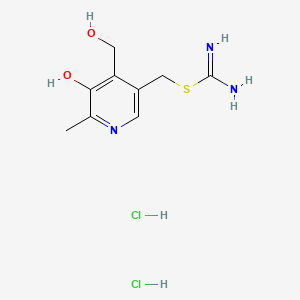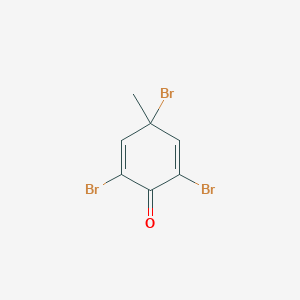
2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one is an organic compound belonging to the naphthalene family. Compounds in this family are known for their aromatic properties and are widely used in various chemical and industrial applications. The unique structure of this compound, featuring a benzyl group and two methyl groups attached to a naphthalene core, makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one typically involves the alkylation of a naphthalene derivative. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques ensures the compound’s consistency and quality for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carboxylic acid, while reduction may produce benzyl alcohol.
Applications De Recherche Scientifique
2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzyl-1-naphthol
- 4,4-Dimethylnaphthalene
- Benzyl naphthalene derivatives
Comparison
Compared to similar compounds, 2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of benzyl and dimethyl groups on the naphthalene core makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
42262-37-3 |
|---|---|
Formule moléculaire |
C19H18O |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
2-benzyl-4,4-dimethylnaphthalen-1-one |
InChI |
InChI=1S/C19H18O/c1-19(2)13-15(12-14-8-4-3-5-9-14)18(20)16-10-6-7-11-17(16)19/h3-11,13H,12H2,1-2H3 |
Clé InChI |
WAQYTHYDVRWTDW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


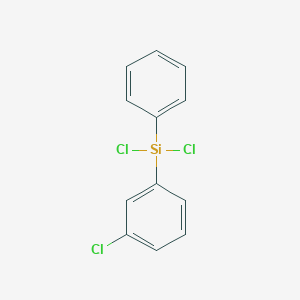
![2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14669881.png)
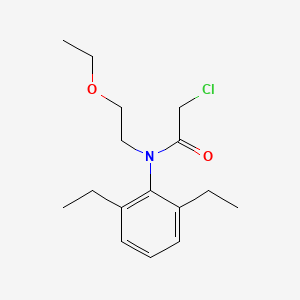
![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
